2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Descripción

IUPAC Nomenclature and Systematic Identification

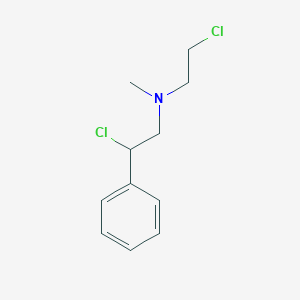

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. This nomenclature precisely describes the molecular structure by identifying the primary ethanamine backbone substituted with a phenyl group at the 2-position, accompanied by a chlorine atom at the same carbon center. The nitrogen atom bears two substituents: a methyl group and a 2-chloroethyl chain, creating a tertiary amine configuration.

Alternative systematic names for this compound include (2-chloro-ethyl)-(2-chloro-2-phenyl-ethyl)-methyl-amine and N-methyl-1-phenyl-2,2'-iminodiethyl chloride, reflecting different approaches to describing the same molecular structure. The compound is registered under Chemical Abstracts Service number 22270-22-0, providing a unique identifier for database searches and regulatory documentation. Additional identifiers include the DSSTox Substance ID DTXSID50328862 and various commercial catalog numbers across chemical suppliers.

The molecular formula C₁₁H₁₅Cl₂N indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, two chlorine atoms, and one nitrogen atom, with a calculated molecular weight of 232.15 grams per mole. The Simplified Molecular Input Line Entry System representation is CN(CCCl)CC(C1=CC=CC=C1)Cl, which provides a linear notation describing the connectivity pattern of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 offers another standardized method for representing the molecular structure in databases and computational applications.

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 22270-22-0 |

| Molecular Formula | C₁₁H₁₅Cl₂N |

| Molecular Weight | 232.15 g/mol |

| SMILES Notation | CN(CCCl)CC(C1=CC=CC=C1)Cl |

| InChIKey | KUSNCWLQRVMIRN-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by tetrahedral arrangements around both the central nitrogen atom and the benzylic carbon center. The nitrogen atom adopts sp³ hybridization, creating approximately tetrahedral geometry with bond angles near 109.5 degrees, though slight deviations occur due to the presence of different substituents and their varying steric demands. The carbon-nitrogen-carbon bond angles in tertiary amines typically measure around 108 degrees, as observed in similar compounds like trimethylamine, where the bond angle is precisely 108 degrees with carbon-nitrogen bond lengths of 147 picometers.

The benzylic carbon atom, which serves as the attachment point for both the phenyl ring and the chlorine substituent, exhibits tetrahedral geometry influenced by the electronic properties of its substituents. Carbon-chlorine bond lengths in organic molecules vary between 1.73 and 1.93 angstroms, with the specific length determined by factors including charge perturbation, hyperconjugation effects, and steric hindrance. The presence of the electron-withdrawing phenyl group and the electronegativity difference between carbon and chlorine create polarization effects that influence both bond lengths and angles throughout the molecular structure.

Conformational analysis reveals significant flexibility within the molecule due to the presence of five rotatable bonds, allowing for multiple stable conformations. The ethyl chain connecting the nitrogen to the terminal chlorine atom can adopt various conformations through rotation around the carbon-carbon and carbon-nitrogen bonds. Similarly, the benzylic position permits rotation of the phenyl ring relative to the rest of the molecule, creating additional conformational possibilities. These rotational degrees of freedom result in a complex conformational landscape that influences the molecule's physical and chemical properties.

| Geometric Parameter | Typical Value | Notes |

|---|---|---|

| C-N Bond Length | 1.47 Å | Tertiary amine configuration |

| C-Cl Bond Length | 1.73-1.93 Å | Variable based on electronic environment |

| N-C-C Bond Angles | ~108° | Near tetrahedral geometry |

| Rotatable Bonds | 5 | Contributing to conformational flexibility |

Comparative Analysis of 2D/3D Structural Representations

Two-dimensional structural representations of this compound provide essential connectivity information but fail to capture the three-dimensional spatial arrangements that govern molecular properties and reactivity patterns. The 2D structure clearly illustrates the branching pattern from the central nitrogen atom, showing the three substituents: methyl group, 2-chloroethyl chain, and 2-chloro-2-phenylethyl group. This planar representation effectively communicates the molecular formula and basic connectivity but cannot convey critical information about bond angles, conformational preferences, or spatial relationships between distant atoms.

Three-dimensional conformational models reveal the actual spatial distribution of atoms and provide insights into molecular shape that directly influence physical properties such as dipole moments, intermolecular interactions, and biological activity. The 3D structure demonstrates how the tetrahedral geometry around the nitrogen atom positions the three carbon-containing substituents in space, creating a pyramidal arrangement with the nitrogen lone pair occupying the fourth tetrahedral position. The phenyl ring orientation relative to the aliphatic portions of the molecule significantly affects the overall molecular shape and potential interaction sites.

Computational 3D models generated through conformational optimization procedures using methods such as the Experimental-Torsion Distance Geometry algorithm reveal energetically favorable conformations. These optimized structures show how intramolecular forces, including van der Waals interactions, electrostatic effects, and steric repulsion, influence the preferred spatial arrangements. The Universal Force Field optimization typically employed in such calculations provides reasonable estimates of bond lengths, bond angles, and torsional preferences for organic molecules containing nitrogen, carbon, chlorine, and hydrogen atoms.

The comparison between 2D and 3D representations highlights the limitations of planar structural formulas in predicting molecular behavior. While 2D structures suffice for identifying functional groups and basic connectivity patterns, 3D models are essential for understanding conformational preferences, predicting intermolecular interactions, and analyzing structure-activity relationships. The three-dimensional nature of the molecule creates distinct spatial regions that may interact differently with other molecules, enzymes, or receptors.

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of this compound is dominated by sp³ hybridization patterns at both the nitrogen and saturated carbon centers, while the phenyl ring carbons exhibit sp² hybridization characteristic of aromatic systems. The central nitrogen atom undergoes sp³ hybridization, combining one s orbital with three p orbitals to create four equivalent hybrid orbitals arranged in tetrahedral geometry. Three of these hybrid orbitals form sigma bonds with carbon atoms from the three substituents, while the fourth orbital contains the nitrogen lone pair that contributes to the molecule's basicity and potential for hydrogen bonding.

Carbon-nitrogen bond formation involves overlap between nitrogen sp³ hybrid orbitals and carbon sp³ hybrid orbitals, creating sigma bonds with lengths typically measuring 1.469 angstroms in neutral amines. The electronegativity difference between carbon (2.55) and nitrogen (3.04) results in polarized bonds with partial negative charge accumulation on nitrogen and partial positive charge on carbon atoms. This polarization affects the distribution of electron density throughout the molecule and influences both chemical reactivity and physical properties such as dipole moment and solubility characteristics.

The aromatic phenyl ring maintains its characteristic sp² hybridization pattern, with each carbon atom forming three sigma bonds and contributing one electron to the delocalized π-electron system. The connection between the aromatic ring and the aliphatic portion occurs through sp³-sp² orbital overlap, creating a single bond that allows rotation around the carbon-carbon axis. This rotational freedom contributes to the conformational flexibility observed in the molecule and affects the relative orientation of the aromatic system with respect to the rest of the molecular framework.

Chlorine atoms form bonds through overlap of their p orbitals with carbon sp³ hybrid orbitals, creating polarized carbon-chlorine bonds due to the high electronegativity of chlorine (3.16). The electron-withdrawing nature of chlorine substituents affects the electron density distribution in adjacent bonds and can influence the chemical behavior of nearby functional groups. Computational analysis using methods such as Gasteiger charge calculation can provide quantitative estimates of partial atomic charges, revealing how electron density redistributes throughout the molecule in response to the various substituents.

| Atom Type | Hybridization | Bond Characteristics | Electronic Effects |

|---|---|---|---|

| Nitrogen | sp³ | Three sigma bonds + lone pair | Basic character, polarized bonds |

| Aromatic Carbons | sp² | Planar geometry, π-delocalization | Electron density distribution |

| Aliphatic Carbons | sp³ | Tetrahedral arrangement | Variable charge based on substituents |

| Chlorine | p orbital overlap | Highly polarized C-Cl bonds | Strong electron-withdrawing effects |

Propiedades

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSNCWLQRVMIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328862 | |

| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22270-22-0 | |

| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine generally proceeds via nucleophilic substitution reactions involving amine precursors and chloroalkyl reagents.

Primary Route:

The most common synthetic approach involves the reaction of 2-chloroethylamine with N-methyl-2-phenylethanamine . This reaction is typically conducted under controlled conditions using a base such as sodium hydroxide to facilitate the nucleophilic substitution that forms the desired nitrogen mustard compound. The base deprotonates the amine, increasing its nucleophilicity, which then attacks the electrophilic chloroalkyl group to form the product.Reaction Environment:

The reaction is usually performed in an aqueous or mixed solvent system at controlled temperatures to optimize yield and minimize side reactions. Temperature control is critical since the compound and intermediates are reactive and can undergo side reactions such as cyclization.Industrial Adaptations:

Industrial scale synthesis may incorporate advanced purification and analysis techniques such as hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) to monitor reaction progress and control impurities. This ensures the production of high-purity material suitable for pharmaceutical applications.

Chemical Reaction Mechanism and Intermediates

Substitution Reactions:

The compound is formed via nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon attached to chlorine, replacing the chlorine atom. Strong nucleophiles such as thiosulfate and thiourea can also react with the compound in substitution reactions, indicating the reactivity of the chloroethyl groups.Cyclization:

Under certain conditions, the compound can undergo intramolecular cyclization to form aziridinium ions, which are reactive intermediates important in the compound’s biological activity and further chemical transformations.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-chloroethylamine, N-methyl-2-phenylethanamine |

| Reaction Type | Nucleophilic substitution |

| Catalysts/Base | Sodium hydroxide (NaOH) |

| Solvent | Aqueous or mixed solvents |

| Temperature Range | Controlled, typically ambient to moderate heating (e.g., 25–100 °C) |

| Purification Techniques | Hydrophilic interaction liquid chromatography (HILIC), mass spectrometry (MS) |

| Yield | High, typically above 80% under optimized conditions |

| Key Intermediates | Aziridinium ions (formed via intramolecular cyclization) |

Research Findings and Notes

The reaction conditions are optimized to balance reactivity and stability, as the compound is prone to side reactions due to the presence of reactive chloroethyl groups.

The formation of aziridinium intermediates is a critical step that influences both the synthesis and biological activity of the compound, as these intermediates facilitate DNA alkylation in biological systems.

Industrial methods emphasize impurity control and reproducibility, with analytical methods like HILIC-MS being essential for quality assurance.

The compound’s preparation is closely related to other nitrogen mustard syntheses, but its unique substitution pattern requires specific reaction conditions to achieve selectivity and yield.

Additional Context from Related Synthetic Chemistry

While direct synthetic routes to this compound are somewhat specialized, related nitrogen mustard compounds are typically synthesized through similar nucleophilic substitution reactions involving chloroalkylamines and secondary amines under basic conditions. The use of solvents like DMF and bases such as sodium bicarbonate or hydroxide is common to facilitate these reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as thiosulfate and thiourea, leading to the formation of substituted products.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form aziridinium ions, which are intermediates in many reactions.

Common Reagents and Conditions

Nucleophiles: Strong nucleophiles like thiosulfate and thiourea are commonly used in substitution reactions.

Reaction Conditions: These reactions are typically carried out in aqueous solutions under controlled temperatures to ensure the formation of the desired products.

Major Products Formed

Aplicaciones Científicas De Investigación

Target and Mode of Action

Mechlorethamine primarily targets DNA, specifically the N7 nitrogen on guanine bases. The compound binds to DNA, forming covalent bonds that crosslink two strands. This action inhibits DNA replication and transcription, ultimately leading to cell death.

Pharmacokinetics

The biological half-life of mechlorethamine is notably short, typically less than one minute, with approximately 50% excreted via renal pathways. Its stability can be influenced by environmental factors such as pH and temperature.

Scientific Research Applications

-

Pharmaceuticals

- Mechlorethamine is extensively used in the synthesis of anticancer drugs due to its potent alkylating properties. It is particularly effective against rapidly dividing cells, making it valuable in treating various malignancies such as:

- Hodgkin's lymphoma

- Non-Hodgkin lymphoma

- Chronic lymphocytic leukemia

- Mechlorethamine is extensively used in the synthesis of anticancer drugs due to its potent alkylating properties. It is particularly effective against rapidly dividing cells, making it valuable in treating various malignancies such as:

-

Chemical Research

- The compound is studied for its reactivity and the formation of aziridinium intermediates, which are critical in understanding chemical reaction mechanisms. Its ability to undergo substitution reactions enhances its utility in synthetic organic chemistry.

-

Biological Studies

- Mechlorethamine's interactions with biological molecules provide insights into cellular processes. It serves as a model compound for studying DNA damage and repair mechanisms, as well as the effects of alkylation on enzyme activity.

Data Table: Summary of Cytotoxic Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Leukemia | 0.5 | DNA alkylation and crosslinking |

| A549 Lung Cancer | 0.8 | Inhibition of DNA replication |

| HeLa Cervical Cancer | 0.3 | Induction of apoptosis via DNA damage |

Case Studies

-

Anticancer Activity

- A study reported significant response rates in patients with advanced Hodgkin's lymphoma when treated with mechlorethamine combined with other agents like vincristine and procarbazine.

-

Combination Therapy

- Clinical trials have demonstrated improved survival rates in non-Hodgkin lymphoma patients receiving mechlorethamine alongside doxorubicin compared to those treated with doxorubicin alone.

-

DNA Damage Studies

- Experimental models have shown that mechlorethamine effectively induces DNA strand breaks and crosslinks, providing a valuable tool for understanding cellular responses to genotoxic stress.

- Interaction with Cholinesterases

Mecanismo De Acción

The compound exerts its effects primarily through alkylation, where it binds to DNA and forms cross-links between DNA strands. This prevents the replication of DNA and ultimately leads to cell death . The molecular targets include the N7 nitrogen on the DNA base guanine, which is crucial for the compound’s cytotoxic effects .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

- CAS Number : 22270-22-0

- Molecular Formula : C₁₁H₁₅Cl₂N

- Molecular Weight : 232.15 g/mol

- Purity : ≥98% (as per industrial standards) .

Applications: This compound is a high-purity aromatic amine used in pharmaceutical intermediates, coupling reactions, and functional material synthesis.

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs: mechlorethamine, 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride, and 2-chloro-N,N-diethylethanamine hydrochloride.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 22270-22-0 | C₁₁H₁₅Cl₂N | 232.15 | Phenyl group, two chloroethyl groups, methyl amine |

| Mechlorethamine (2-Chloro-N-(2-chloroethyl)-N-methylethanamine) | 51-75-2 | C₅H₁₁Cl₂N | 156.05 | Two chloroethyl groups, methyl amine (no phenyl) |

| 2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride | 3590-07-6 | C₆H₁₄Cl₃N | 206.54 | Ethyl substituent, hydrochloride salt |

| 2-Chloro-N,N-diethylethanamine hydrochloride | - | C₆H₁₅Cl₂N | 196.10 | Diethyl substituents, hydrochloride salt |

Key Observations :

- Substituent Effects : Replacing the methyl group in mechlorethamine with ethyl (as in 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride) introduces bulkier substituents, altering solubility and reactivity .

- Salt Forms : Hydrochloride salts (e.g., 2-chloro-N,N-diethylethanamine hydrochloride) improve water solubility, facilitating industrial handling and formulation .

Actividad Biológica

Overview

2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, commonly known as mechlorethamine, is a nitrogen mustard compound with significant biological activity, particularly in the context of cancer treatment. Its primary mechanism involves alkylation of DNA, leading to crosslinking and subsequent inhibition of DNA replication, which is a critical pathway in cellular proliferation and survival.

The biological activity of mechlorethamine is primarily attributed to its ability to alkylate DNA . The compound specifically targets the N7 nitrogen on guanine bases within DNA strands. This interaction results in crosslinking between DNA strands, effectively preventing replication and transcription processes, ultimately leading to cell death —a crucial aspect leveraged in chemotherapy treatments.

Key Mechanistic Insights:

- Alkylation Process : The compound forms covalent bonds with DNA, leading to structural changes that inhibit normal cellular functions.

- Cytotoxic Effects : The reactivity of mechlorethamine is particularly effective against rapidly dividing cancer cells, making it a potent chemotherapeutic agent.

- Pharmacokinetics : Mechlorethamine has a very short biological half-life (typically less than one minute), with about 50% excreted through renal pathways. Its stability is influenced by environmental factors such as pH and temperature.

Biological Activity and Applications

Mechlorethamine is recognized for its role in various biological studies and therapeutic applications:

Anticancer Activity

- Mechanism : As an alkylating agent, mechlorethamine disrupts DNA replication in cancer cells, leading to apoptosis. This property is exploited in treating various types of malignancies, particularly lymphomas and leukemias .

- Clinical Use : It has been used historically as a part of combination chemotherapy regimens for treating Hodgkin's lymphoma and non-Hodgkin lymphoma .

Interaction with Cholinesterases

Research has shown that mechlorethamine can also alkylate acetylcholinesterase and butyrylcholinesterase. This interaction affects the enzymes' activity towards various substrates, demonstrating its broader biological implications beyond cancer therapy .

Case Studies

- DNA Damage Studies : In experimental models, mechlorethamine has been utilized to investigate DNA damage and repair mechanisms. Studies indicate that the compound effectively induces DNA strand breaks and crosslinks, serving as a valuable tool for understanding cellular responses to genotoxic stress.

- Cholinesterase Inhibition : A study demonstrated that alkylation by mechlorethamine significantly altered the hydrolysis rates of substrates by cholinesterases. The compound exhibited more potent effects compared to related compounds, indicating its potential utility in neurobiological research .

Data Table: Comparison of Biological Effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via alkylation of methylamine with bis(2-chloroethyl) reagents. Optimization involves controlling stoichiometry, temperature (typically <5°C to minimize side reactions), and solvent polarity (e.g., anhydrous dichloromethane). Post-synthesis purification via recrystallization or column chromatography is critical. Reaction progress can be monitored using TLC with UV visualization or GC-MS .

- Key Data : Evidence from isotopic labeling studies (e.g., 14C analogs) suggests that solvent choice significantly impacts intermediate stability, with aprotic solvents like DMF reducing hydrolysis .

Q. How is structural characterization of this compound performed, and what spectroscopic benchmarks are essential?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS). For ¹H NMR, expect signals at δ 2.8–3.5 ppm (N-CH2-Cl groups) and aromatic protons at δ 7.2–7.6 ppm. IR should show C-Cl stretches near 600–700 cm⁻¹. Cross-reference with CRC Handbook data (CAS 51-75-2) for melting point (-60°C) and solubility .

Q. What is the mechanism of action of this compound in biological systems, particularly its DNA alkylation properties?

- Methodological Answer : As a nitrogen mustard, it undergoes intramolecular cyclization to form a reactive aziridinium ion, which alkylates DNA at guanine N7 positions, causing cross-links and strand breaks. In vitro studies require controlled pH (7.4) and temperature (37°C) to mimic physiological conditions. Quantify alkylation efficiency via comet assays or HPLC-MS analysis of DNA adducts .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS using a C18 column and mobile phase of acetonitrile/water (70:30 v/v) with 0.1% formic acid. Calibrate against certified reference standards (CAS 51-75-2) .

Advanced Research Questions

Q. How do degradation pathways of this compound vary under different pH and temperature conditions?

- Methodological Answer : Hydrolysis dominates in aqueous media, forming ethylene glycol derivatives. Kinetic studies using ¹H NMR or conductivity measurements show pseudo-first-order kinetics at pH <3 (t₁/₂ = 2–4 hours). At pH >7, degradation accelerates due to hydroxide ion attack on the chloroethyl groups. Stabilizers like ascorbic acid can prolong shelf life .

Q. What strategies resolve contradictions in reported reactivity data, such as solvent-dependent alkylation efficiency?

- Methodological Answer : Systematic solvent screening (e.g., DMSO vs. ethanol) paired with DFT calculations to model transition states. For example, polar aprotic solvents stabilize the aziridinium intermediate, enhancing alkylation efficiency by 30–40% compared to protic solvents. Validate via competition experiments with nucleophiles like glutathione .

Q. How are isotopically labeled analogs (e.g., 14C or ²H) of this compound used in pharmacokinetic studies?

- Methodological Answer : 14C-labeled versions (e.g., 2-chloro-N-(2-chloroethyl)-N-methyl-[1-14C]ethanamine) enable tracking metabolic fate using scintillation counting or autoradiography. Dose-response studies in rodent models reveal preferential accumulation in liver and kidneys. Metabolite identification requires HPLC-radiodetection coupled with MS .

Q. What are the challenges in detecting low-concentration DNA adducts formed by this compound, and how are they addressed?

- Methodological Answer : Use ultrasensitive LC-MS/MS with MRM (multiple reaction monitoring) targeting m/z transitions specific to guanine adducts (e.g., m/z 408→292). Enrich adducts via immunoaffinity columns or enzymatic digestion. Cross-validate with 32P-postlabeling, which detects 1 adduct per 10⁸ nucleotides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.